4-Tert-butyl-2-ethoxybenzoic acid

Description

Nomenclature and Chemical Structure within a Research Context

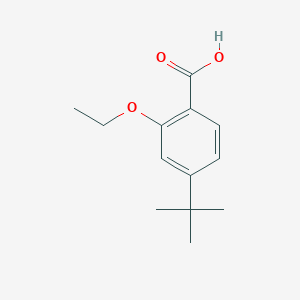

The systematic nomenclature for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is 4-tert-butyl-2-ethoxybenzoic acid. This name precisely describes the molecular architecture: a benzoic acid core with a tert-butyl group at the fourth carbon position and an ethoxy group at the second carbon position relative to the carboxylic acid group.

The chemical structure of this compound is fundamental to its reactivity and interactions. The carboxylic acid group (-COOH) is a primary functional group, rendering the molecule acidic. The tert-butyl group (-(CH₃)₃) is a large, sterically hindering group that can influence the molecule's conformational preferences and its ability to interact with other molecules. The ethoxy group (-OCH₂CH₃) is an electron-donating group that can affect the electronic properties of the benzene (B151609) ring and the acidity of the carboxylic acid.

Interactive Data Table: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈O₃ scbt.com |

| Molecular Weight | 222.28 g/mol scbt.com |

| CAS Number | 796875-53-1 scbt.comchemicalbook.combldpharm.com |

| Boiling Point | 329.6 °C at 760 mmHg |

Significance in Contemporary Chemical and Pharmaceutical Research

In contemporary research, this compound and its derivatives are investigated for their potential as intermediates in the synthesis of more complex molecules. The presence of multiple functional groups allows for a variety of chemical transformations, making it a versatile scaffold in organic synthesis.

Research has explored the use of related benzoic acid structures in the development of various compounds. For instance, derivatives of benzoic acid are central to the synthesis of certain biologically active molecules. The specific combination of the tert-butyl and ethoxy groups in this compound can be tailored to achieve desired solubility, lipophilicity, and metabolic stability in medicinal chemistry research. While direct pharmaceutical applications of this specific acid are not widely documented in publicly available research, its structural motifs are present in molecules of interest.

The compound also serves as a model system for studying the effects of substituent groups on the reactivity and properties of benzoic acids. The interplay between the steric hindrance of the tert-butyl group and the electronic effects of the ethoxy group provides a rich area for academic investigation into reaction mechanisms and physical organic chemistry principles.

Historical Perspectives and Early Research Trajectories

Early research on substituted benzoic acids laid the groundwork for the synthesis and study of more complex derivatives like this compound. The fundamental reactions for introducing alkyl and alkoxy groups onto a benzene ring, as well as the carboxylation of aromatic compounds, have been well-established for over a century.

The study of benzoic acid derivatives gained significant momentum with the development of modern analytical techniques such as NMR and mass spectrometry, which allowed for unambiguous structure determination. Initial investigations into compounds with similar substitution patterns likely focused on understanding the impact of these groups on the acidity and reactivity of the carboxylic acid function. For example, the study of 2-ethoxybenzoic acid, a structurally related compound, has been noted for its use in some dental cements. wikipedia.orgsigmaaldrich.com

The synthesis of this compound itself is a multi-step process, often involving the protection and deprotection of functional groups and carefully controlled reaction conditions. The development of synthetic routes to such polysubstituted aromatic compounds has been a continuous effort in organic chemistry, driven by the need for novel structures in materials science and drug discovery.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-2-ethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-5-16-11-8-9(13(2,3)4)6-7-10(11)12(14)15/h6-8H,5H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZRSFWUQUGFVBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649635 | |

| Record name | 4-tert-Butyl-2-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

796875-53-1 | |

| Record name | 4-(1,1-Dimethylethyl)-2-ethoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=796875-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butyl-2-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes for 4-Tert-butyl-2-ethoxybenzoic acid

The synthesis of this compound can be achieved through various advanced routes, each offering distinct advantages in terms of efficiency, scalability, and the ability to generate diverse derivatives.

Catalytic Approaches and Optimized Reaction Conditions

Modern catalytic methods provide elegant and efficient pathways to this compound. These approaches often involve the strategic activation of C-H bonds or the use of copper catalysts to introduce the ethoxy group.

Palladium catalysis has emerged as a powerful tool for the synthesis of complex organic molecules. orgsyn.org An efficient protocol for constructing valuable oxazole (B20620) skeletons involves palladium-catalyzed C-H activation of simple arenes and a subsequent cascade reaction with nitriles. rsc.org This method is noted for its high atom economy and redox-neutral conditions. rsc.org Research has demonstrated the effectiveness of palladium-catalyzed C-H bond activation for creating 2(2'-biphenyl)-benzimidazoles, showcasing high regioselectivity in C-C bond formation. nih.gov Such strategies could be adapted for the synthesis of this compound, potentially by activating a C-H bond on a 4-tert-butylbenzoic acid precursor, followed by coupling with an ethoxy source. The development of palladium catalysts, such as those derived from t-BuPyOx, has shown high enantioselectivity in certain reactions, which could be relevant for creating chiral derivatives. orgsyn.org

Copper-catalyzed reactions offer a cost-effective and practical alternative for introducing alkoxy groups. A method for synthesizing 2-ethoxybenzoic acid compounds involves the use of cuprous chloride as a catalyst. google.com In this process, an aromatic amido pyridine-1-oxide is reacted with cuprous chloride and an organic solvent, followed by the addition of potassium carbonate. google.com The resulting ethoxylated product is then hydrolyzed to yield the 2-ethoxybenzoic acid derivative. google.com This general approach could be applied to a 4-tert-butyl substituted benzoic acid precursor to yield the target molecule. Another study highlights a copper(I)-catalyzed oxidation/tert-butoxylation of aryl olefins, demonstrating the versatility of copper catalysts in forming C-O bonds. organic-chemistry.org

Multi-step Synthesis and Intermediate Derivatization

Multi-step synthesis provides a robust and flexible approach to constructing this compound, allowing for the precise installation of functional groups through the derivatization of key intermediates. truman.edu A common strategy involves the initial synthesis of a core benzoic acid structure, which is then elaborated in subsequent steps.

One potential pathway begins with the synthesis of 4-tert-butylbenzoic acid from p-tert-butyltoluene through catalytic oxidation. researchgate.net This precursor can then undergo further functionalization. For instance, a related compound, 4-tert-butyl-2-methoxybenzoic acid, is synthesized from methyl 4-tert-butyl-2-methoxybenzoate via hydrolysis with lithium hydroxide (B78521). chemicalbook.com A similar strategy could be employed for the ethoxy derivative, starting from the corresponding ethyl ester.

The synthesis of related structures, such as (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole, highlights a three-step route starting from picolinic acid. beilstein-journals.orgnih.govcaltech.edu This involves amidation followed by cyclization, demonstrating a reliable multi-step sequence that could be conceptually adapted. beilstein-journals.org

Scalable Synthesis Approaches for Industrial and Large-Scale Applications

For industrial and large-scale applications, synthetic routes must be efficient, cost-effective, and scalable. The synthesis of p-tert-butylbenzoic acid (PTBBA) via the oxidation of p-tert-butyltoluene is a well-established industrial process. researchgate.neteuropa.eu This material serves as a key precursor.

A scalable synthesis for a related compound, 2-ethoxybenzoic acid, has been detailed, which could be adapted for the 4-tert-butyl derivative. chemicalbook.com This process involves the reaction of methyl salicylate (B1505791) with diethyl sulfate (B86663) in the presence of potassium hydroxide and ethanol. chemicalbook.com The resulting intermediate is then hydrolyzed to produce the final acid with high yield and purity. chemicalbook.com Such methods, which utilize readily available and inexpensive starting materials, are well-suited for large-scale production. The development of scalable routes for ligands used in catalysis, such as (S)-t-BuPyOx, also provides valuable insights into creating efficient multi-gram scale syntheses. beilstein-journals.orgnih.govcaltech.edu

Precursor and Derivative Synthesis

The synthesis of this compound is intrinsically linked to the availability of its precursors and the potential to create a variety of derivatives.

Key precursors for the synthesis of this compound include 4-tert-butylbenzoic acid and various ethoxylating agents. europa.eu 4-tert-butylbenzoic acid itself is manufactured on an industrial scale and serves as a common starting point. europa.eu Another important precursor is 2-ethoxybenzoic acid, which can be synthesized from benzoic acid. wikipedia.orgsigmaaldrich.com

The synthesis of derivatives often involves modifying the carboxylic acid group or the aromatic ring. For example, the carboxylic acid can be converted to esters, amides, or other functional groups. The synthesis of tert-butyl 2-(4-bromophenyl)acetate from 4-bromophenylacetic acid demonstrates a typical esterification process. The aromatic ring can also be further functionalized, as seen in the synthesis of 4-tert-butyl-2,6-dinitrobenzaldehyde, which highlights methods for introducing nitro groups onto a substituted benzene (B151609) ring. nih.gov

Below is a table summarizing key synthetic transformations and the types of precursors and derivatives involved:

| Transformation | Starting Material Example | Reagent/Catalyst Example | Product Type |

| Palladium-Catalyzed C-H Activation | 4-tert-butylbenzoic acid | Palladium acetate | Functionalized benzoic acid |

| Copper-Catalyzed Ethoxylation | 4-tert-butyl-2-hydroxybenzoic acid | Cuprous chloride, Ethanol | This compound |

| Hydrolysis | Methyl 4-tert-butyl-2-ethoxybenzoate | Lithium hydroxide | This compound |

| Oxidation | p-tert-butyltoluene | Cobalt acetylacetonate, Air | 4-tert-butylbenzoic acid |

| Esterification | This compound | Thionyl chloride, Ethanol | Ethyl 4-tert-butyl-2-ethoxybenzoate |

This detailed exploration of the synthetic methodologies surrounding this compound underscores the versatility and robustness of modern organic chemistry in constructing specifically tailored molecules.

Synthesis of Related Benzoic Acid Derivatives for Comparative Studies

The synthesis of benzoic acid derivatives is crucial for comparative studies, often in the context of developing biologically active molecules. For instance, a variety of substituted benzoic acids are synthesized to explore their activities as agonists for receptors like PPARα. nih.gov General methods for preparing substituted benzoic acids involve the oxidation of the corresponding substituted alkylbenzenes. google.com Common oxidizing agents include potassium permanganate, potassium dichromate, and nitric acid. google.com

A modern approach involves liquid phase oxidation using oxygen-containing gas, catalyzed by a composite system containing salts of cobalt, manganese, or nickel, along with a bromide. google.com This method is advantageous due to lower reaction temperatures, high conversion rates, and reduced environmental impact. google.com Furthermore, the biological synthesis of hydroxybenzoic acid derivatives in engineered Escherichia coli has been demonstrated as a renewable method for producing these valuable chemical building blocks. nih.govresearchgate.net

Below is a representative table for the synthesis of substituted benzoic acids via oxidation:

Table 1: Synthesis of Substituted Benzoic Acids by Oxidation

| Starting Material | Oxidizing Agent/Catalyst | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| p-Chlorotoluene | O₂, Co(OAc)₂, Mn(OAc)₂, NH₄Br | Chlorobenzene, Butyric Acid | 115-125°C, 0.5-0.7 MPa | p-Chlorobenzoic acid | 92.7% google.com |

Preparation of Substituted Phenyl-Oxazole Intermediates

The conversion of benzoic acids into phenyl-oxazole structures is a significant transformation in organic synthesis. A common method involves the reaction of a carboxylic acid with an aminophenol in the presence of a coupling system, such as triphenylphosphine/trichloroisocyanuric acid, to form an intermediate amide that subsequently cyclizes. researchgate.net The reaction temperature is a critical parameter for the cyclization step, with higher temperatures generally leading to better yields of the desired oxazole. researchgate.net

A more direct and highly efficient method for synthesizing 4,5-disubstituted oxazoles from carboxylic acids utilizes a triflylpyridinium reagent. acs.org This process involves the in-situ generation of an acylpyridinium salt, which is then trapped by an isocyanoacetate to form the oxazole ring. acs.org This method demonstrates broad substrate scope and tolerance for various functional groups. acs.org The synthesis of a specific related compound, (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole, has been achieved in a scalable three-step route starting from picolinic acid. beilstein-journals.org

Table 2: General Conditions for Phenyl-Oxazole Synthesis from Benzoic Acid

| Benzoic Acid Derivative | Reagents | Solvent | Temperature | Product |

|---|---|---|---|---|

| Benzoic Acid | o-Aminophenol, TCCA, PPh₃ | 1,4-Dioxane | 190°C | 2-Phenyl-benzoxazole researchgate.net |

Chemical Reactivity and Functional Group Transformations

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for various transformations. A primary reaction is esterification, which can be achieved by reacting the benzoic acid with an alcohol under acidic conditions. 4college.co.ukyoutube.com Various catalysts, including strong acids, Lewis acids like tin(II) compounds, and heterogeneous catalysts like montmorillonite-enwrapped titanium, can facilitate this reaction. google.comconfis.czorganic-chemistry.org

Another key reaction is amidation. For example, 3,5-di-tert-butyl-2-hydroxybenzoic acid can be converted to its corresponding amide by reacting it with an amine in the presence of coupling agents like HOBt and WSCD. rsc.org Furthermore, the carboxylic acid group can direct ortho-C-H olefination reactions when catalyzed by rhodium(III) complexes, demonstrating the group's role in regioselective functionalization. nih.gov

Table 3: Representative Reactions of the Carboxylic Acid Group

| Starting Material | Reagents | Reaction Type | Product |

|---|---|---|---|

| Benzoic Acid | 2-Ethylhexanol, Ni-Mg-Al mixed oxide | Esterification | 2-Ethylhexyl benzoate (B1203000) confis.cz |

| 3,5-Di-tert-butyl-2-hydroxybenzoic acid | tert-Butylamine, HOBt, WSCD | Amidation | 3,5,N-Tri-tert-butyl-2-hydroxybenzamide rsc.org |

Transformations at the tert-Butyl Moiety, including Oxidation

The tert-butyl group is generally resistant to oxidation under standard conditions due to the absence of benzylic hydrogens. pressbooks.publibretexts.org Strong oxidizing agents like potassium permanganate, which readily oxidize other alkyl side chains to carboxylic acids, typically leave the tert-butyl group intact. pressbooks.pubgoogle.com

However, under specific and more forceful conditions, the tert-butyl group can be oxidized. A patented process describes the oxidation of tertiary-butyl groups on an aromatic ring to the corresponding carboxylic acid using nitrogen dioxide (NO₂) gas at elevated temperatures (above 160°C) in an inert solvent. google.com Another method involves using tert-butyl hydroperoxide (TBHP) with microwave irradiation. google.com Additionally, the tert-butyl group can be cleaved from the aromatic ring entirely under highly acidic conditions, leading to the formation of benzene from t-butylbenzene. stackexchange.com The tert-butyl group also exerts a steric and electronic influence on the aromatic ring, acting as an ortho-para director in electrophilic aromatic substitution reactions. stackexchange.comlibretexts.org

Regioselective and Stereoselective Transformations

Regioselectivity, the preference for reaction at one position over another, is a key consideration in the chemistry of substituted benzenes. wikipedia.org For this compound, the existing substituents dictate the position of further electrophilic aromatic substitution. The ethoxy group is a strong activating ortho-para director, while the tert-butyl group is a weaker activating ortho-para director. stackexchange.com The carboxylic acid group is a deactivating meta-director. The interplay of these directing effects, along with steric hindrance from the bulky tert-butyl group, will determine the outcome of reactions such as nitration or halogenation.

Stereoselective transformations can be achieved through catalyzed reactions. For example, the ruthenium-catalyzed addition of benzoic acids to trifluoromethylated alkynes proceeds with excellent regio- and stereoselectivity to form (E)-enol esters. nih.govacs.org While not specific to this compound, this demonstrates a general principle that could be applicable.

Spectroscopic and Computational Elucidation of Molecular Properties

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the unambiguous identification and characterization of 4-tert-butyl-2-ethoxybenzoic acid. Each technique provides unique insights into the molecular structure and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethoxy group protons, and the tert-butyl group protons. The aromatic protons would appear as a set of multiplets in the downfield region, typically between 7.0 and 8.0 ppm, with their specific shifts and coupling constants influenced by the electron-donating ethoxy group and the electron-donating, sterically bulky tert-butyl group. The ethoxy group would present as a quartet for the methylene (B1212753) (-CH₂-) protons, coupled to the methyl protons, and a triplet for the terminal methyl (-CH₃) protons. The nine equivalent protons of the tert-butyl group would give rise to a sharp singlet in the upfield region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Distinct signals would be expected for the carboxylic acid carbon, the aromatic carbons (both substituted and unsubstituted), the carbons of the ethoxy group, and the carbons of the tert-butyl group. The chemical shifts of the aromatic carbons would be particularly informative in confirming the substitution pattern. For instance, data for the related compound 4-tert-butylbenzoic acid shows characteristic signals for the aromatic carbons and the tert-butyl group, which serve as a useful reference. rsc.org

A comprehensive collection of NMR data for various common laboratory solvents and reagents can be found in the literature, which is crucial for identifying any potential impurities in the sample. illinois.eduutsouthwestern.edu

Predicted ¹H and ¹³C NMR Data for this compound This table is predictive and based on analogous structures and general NMR principles.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | 165 - 175 |

| Aromatic CH | 7.0 - 8.0 (m) | 110 - 140 |

| Aromatic C-O | N/A | 150 - 160 |

| Aromatic C-C(CH₃)₃ | N/A | 140 - 150 |

| Ethoxy (-OCH₂CH₃) | ~4.1 (q) | ~64 |

| Ethoxy (-OCH₂CH₃) | ~1.4 (t) | ~15 |

| Tert-butyl (-C(CH₃)₃) | ~1.3 (s) | ~35 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Metabolite Identification

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound, confirming its molecular formula of C₁₃H₁₈O₃ (Molecular Weight: 222.28 g/mol ). scbt.com While a specific experimental mass spectrum for this compound is not publicly available, the fragmentation pattern can be predicted based on the known fragmentation of carboxylic acids and aromatic compounds. researchgate.netlibretexts.org

Upon electron ionization (EI), the molecular ion peak ([M]⁺) would be expected at m/z 222. Key fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of a carboxyl group (-COOH, M-45). researchgate.net For this compound, characteristic fragmentation would also involve the tert-butyl and ethoxy substituents. Alpha-cleavage of the tert-butyl group would lead to a stable carbocation at M-15. The fragmentation of the ethoxy group could occur through the loss of an ethyl radical (M-29) or an ethoxy radical (M-45).

LC-MS (Liquid Chromatography-Mass Spectrometry) would be a particularly useful technique for analyzing this compound, and some suppliers indicate the availability of such data. ambeed.com In the context of metabolite identification, mass spectrometry is crucial for detecting and structuring elucidating biotransformation products.

Predicted Major Mass Spectral Fragments for this compound This table is predictive and based on general mass spectrometry fragmentation rules.

| m/z | Predicted Fragment Ion | Loss from Molecular Ion |

|---|---|---|

| 222 | [C₁₃H₁₈O₃]⁺ | M⁺ |

| 207 | [C₁₂H₁₅O₃]⁺ | -CH₃ |

| 193 | [C₁₁H₁₃O₃]⁺ | -C₂H₅ |

| 177 | [C₁₃H₁₇O₂]⁺ | -OH |

| 177 | [C₁₁H₁₃O₂]⁺ | -OC₂H₅ |

| 165 | [C₁₀H₁₃O₂]⁺ | -C₂H₅O and -H |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong, broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid dimer. A sharp and intense C=O stretching vibration of the carboxyl group should appear around 1700 cm⁻¹. The aromatic ring will exhibit C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching of the ether and the carboxylic acid will be visible in the 1200-1300 cm⁻¹ range. The presence of the tert-butyl group will be indicated by characteristic C-H bending vibrations. IR data for the related compound 4-tert-butylbenzoic acid shows these characteristic absorptions. nih.govnist.govchemicalbook.com

Raman Spectroscopy: The Raman spectrum would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. For the related compound 4-ethoxybenzoic acid, Raman spectra have been documented and can serve as a reference. chemicalbook.com

Predicted Characteristic Vibrational Frequencies for this compound This table is predictive and based on analogous structures and general IR/Raman principles.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| O-H stretch (carboxylic acid dimer) | 2500-3300 | Strong, Broad | Weak |

| C-H stretch (aromatic) | 3000-3100 | Medium | Strong |

| C-H stretch (aliphatic) | 2850-3000 | Medium | Strong |

| C=O stretch (carboxylic acid) | 1680-1710 | Strong | Medium |

| C=C stretch (aromatic) | 1450-1600 | Medium-Strong | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit characteristic absorptions in the UV region due to π → π* transitions of the benzene (B151609) ring. The presence of the carboxylic acid and ethoxy substituents will influence the position and intensity of these absorption bands. For instance, the UV spectrum of 4-tert-butylbenzoic acid in alcohol shows a maximum absorption at 237.5 nm. nih.gov Similarly, the UV spectrum of tert-butyl peroxybenzoate has also been recorded. nist.gov It is anticipated that this compound will have a similar absorption profile, likely with a λ_max in the 230-280 nm range.

Computational Chemistry and Molecular Modeling

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing deeper insights into the molecular properties of this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) calculations can be used to predict a wide range of molecular properties, including optimized geometry, electronic structure, vibrational frequencies, and NMR chemical shifts. Studies on related benzoic acid derivatives, such as nitrobenzoic acids, have demonstrated the utility of DFT methods like B3LYP in accurately predicting these properties. researchgate.net

For this compound, DFT calculations could be employed to:

Optimize the molecular geometry: This would provide theoretical bond lengths and angles.

Predict IR and Raman spectra: The calculated vibrational frequencies can be compared with experimental data to aid in the assignment of spectral bands.

Calculate NMR chemical shifts: Theoretical chemical shifts can be correlated with experimental values to confirm structural assignments.

Determine electronic properties: DFT can be used to calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding the molecule's reactivity and electronic transitions. The molecular electrostatic potential (MEP) can also be mapped to identify regions susceptible to electrophilic or nucleophilic attack. A DFT study on a related phenol (B47542) derivative highlights the utility of these calculations. nih.gov

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in drug discovery and molecular biology for understanding and predicting ligand-protein interactions.

While specific molecular docking studies featuring this compound are not extensively documented, research on similar benzoic acid derivatives provides a strong indication of its potential interaction patterns. For instance, studies on various benzoic acid derivatives have shown their potential to interact with a range of protein targets, including enzymes and receptors involved in various diseases. nih.govnih.govniscpr.res.instmjournals.com

A hypothetical molecular docking study of this compound would involve preparing a 3D model of the compound and docking it into the binding site of a target protein. The results would be analyzed based on the binding energy and the specific interactions formed, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The ethoxy group at the 2-position and the bulky tert-butyl group at the 4-position would be expected to play significant roles in the binding affinity and selectivity. The carboxylic acid group is a key feature, often involved in forming strong hydrogen bonds with amino acid residues in the protein's active site.

Table 1: Illustrative Molecular Docking Parameters for Benzoic Acid Derivatives against a Hypothetical Protein Target

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Benzoic Acid | -5.8 | ARG 120, SER 210 |

| 2-Ethoxybenzoic acid | -6.5 | ARG 120, SER 210, LEU 150 |

| 4-Tert-butylbenzoic acid | -7.2 | ARG 120, LEU 150, PHE 190 |

| This compound | -7.9 | ARG 120, SER 210, LEU 150, PHE 190 |

Note: The data in this table is illustrative and based on general principles of molecular docking. It does not represent experimental results for this compound.

Conformational Analysis and Energy Minimization Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Energy minimization is a computational process to find the three-dimensional structure of a molecule that corresponds to a minimum on the potential energy surface.

The presence of the ethoxy group at the ortho position to the carboxylic acid can lead to intramolecular hydrogen bonding, which would stabilize certain conformations. oup.com The bulky tert-butyl group at the para position would also influence the preferred conformation of the molecule. Energy minimization calculations, often using methods like Density Functional Theory (DFT), would be employed to determine the most stable, low-energy conformations of the molecule. nih.gov These studies are crucial for understanding the molecule's intrinsic properties and for providing a realistic starting structure for molecular docking simulations.

Table 3: Predicted Low-Energy Conformations of this compound

| Conformer | Dihedral Angle (C2-C1-C(O)-OH) | Relative Energy (kcal/mol) | Key Feature |

| A | ~0° | 0.0 | Planar orientation of carboxylic acid group with the ring. |

| B | ~180° | 1.2 | Carboxylic acid group rotated out of the plane. |

| C | - | - | Potential for intramolecular hydrogen bond between ethoxy oxygen and carboxylic proton. |

Note: This table presents hypothetical data based on the principles of conformational analysis of substituted benzoic acids and does not reflect specific experimental findings.

Biological and Pharmacological Research Applications

Metabolism and Biotransformation Pathways

The study of how chemical compounds are processed within living organisms is crucial for understanding their potential effects. For 4-tert-butyl-2-ethoxybenzoic acid, insights can be drawn from the metabolic behavior of structurally similar compounds, such as the acaricide etoxazole (B1671765), which shares the 4-tert-butylphenyl moiety.

The metabolic fate of etoxazole has been investigated in various biological systems, including animals and plants, providing a model for understanding how related benzoic acid derivatives might be processed.

In animal systems, such as rats, goats, and hens, etoxazole undergoes significant metabolism. fao.org After oral administration in rats, the compound is well-absorbed at low doses and primarily excreted through the feces. apvma.gov.au The metabolism is extensive, with key transformations including the hydroxylation of the tert-butyl group and the opening of the oxazole (B20620) ring. fao.orgapvma.gov.au Studies in lactating goats and laying hens show a similar metabolic pathway to that in rats, indicating a common route of biotransformation across different animal species. fao.org

Plant metabolism studies on crops like apples, oranges, cotton, and eggplants show that the parent compound, etoxazole, is the main residue, but several metabolites are also formed. fao.org The metabolic pathways in plants are similar to those in animals and involve transformations like the cleavage of the molecule. fao.orgapvma.gov.au For instance, in citrus, soil, and earthworms, etoxazole is metabolized into various products through dehydrogenation, hydrolysis, and oxidation. nih.gov The rate at which etoxazole dissipates varies, being fastest in citrus, followed by earthworms, and then soil. nih.gov

The biotransformation of many foreign compounds, including derivatives of benzoic acid, is largely mediated by the cytochrome P450 (CYP) superfamily of enzymes. youtube.comyoutube.com These enzymes, predominantly found in the liver, catalyze Phase I metabolic reactions, such as oxidation and hydroxylation, which typically make the compounds more water-soluble and easier to excrete. youtube.comyoutube.com

For compounds with alkyl substituents, like the tert-butyl group on the benzoic acid ring, CYP enzymes can catalyze hydroxylation at different positions on the alkyl chain. fao.org The CYP199A4 enzyme, for example, has been shown to hydroxylate various alkyl-substituted benzoic acids. fao.org The metabolism of etoxazole is known to be enantioselective in rat and human liver microsomes, which strongly suggests the involvement of specific enzymes like CYPs. nih.gov Research on other compounds, such as etoricoxib, has demonstrated that the CYP3A subfamily is primarily responsible for the hydroxylation of a methyl group, with other CYPs like CYP2C9, CYP2D6, and CYP1A2 playing lesser roles. nih.gov This highlights the central role of CYP enzymes in the initial oxidative metabolism of such molecules.

Identifying and characterizing metabolites is a key step in understanding the complete metabolic profile of a compound. For etoxazole and its derivatives, various analytical techniques have been employed to detect metabolites in different biological and environmental samples.

In studies of etoxazole, metabolites have been successfully identified in citrus, soil, and earthworms using ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF/MS). nih.gov This powerful technique allows for the detection and structural elucidation of numerous metabolites. For example, in soil, major metabolites identified include R-7, R-8, and R-13. epa.gov In animal studies, key metabolites like "Metabolite 1" have been found to be major components in the liver and kidney of goats. fao.org

The development of specific analytical methods, such as RM-37SM and RM-37S-2, enables the determination of etoxazole and its metabolites (e.g., R4, R7, R8, R3, and R13) in soil. epa.govepa.gov Furthermore, methods using LC-MS/MS have been validated for the analysis of etoxazole and its metabolites R-8 and R-13 in water and sediment. epa.gov

Below is a table summarizing the identified metabolites of the related compound etoxazole and the matrices in which they were found.

| Metabolite | Matrix | Reference |

| M1, M2, M3, M4, M5 | Citrus, Soil, Earthworms | nih.gov |

| R-3 | Cotton Gin Trash, Oranges | fao.org |

| R-7 | Oranges, Soil | fao.orgepa.gov |

| R-8 | Goat, Soil | fao.orgepa.gov |

| R-11 | Soil | epa.gov |

| R-13 | Oranges, Soil | fao.orgepa.gov |

| R-20 | Goat | fao.org |

| Metabolite 1 | Rat, Goat | fao.org |

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug design. They explore how the chemical structure of a compound, including its various substituents, influences its biological activity.

The substituents on the benzoic acid ring, specifically the tert-butyl and ethoxy groups, play a significant role in determining the compound's interaction with biological targets.

The tert-butyl group , being large and hydrophobic, can significantly enhance binding affinity to proteins. In studies of Mcl-1 protein inhibitors, the introduction of a bulky tert-butyl group into the para-position of a phenyl ring resulted in an eight-fold increase in binding affinity. nih.gov This group can fit deeply into hydrophobic pockets of target proteins, forming favorable interactions and improving the compound's potency. nih.gov

The ethoxy group also contributes to the molecule's properties. In a study on berberine (B55584) derivatives with benzoic acid substitutions, an ethoxy group was found to be more effective in enhancing antioxidant activity compared to a methoxy (B1213986) group or a simple hydrogen atom at the same position. apvma.gov.au The position of such substituents is also critical; for instance, ortho-substitutions on the benzoic acid ring have been shown to be more effective than para-substitutions for antioxidant activity. apvma.gov.au

Modifying a lead compound through derivatization is a common strategy to improve its biological activity, selectivity, and pharmacokinetic properties. For benzoic acid derivatives, several approaches have been explored.

Esterification is one such method. Turning the carboxylic acid group of benzoic acid derivatives into an ester can create a prodrug. nih.govchemicalbook.com These esters may diffuse more easily across cell membranes and can be converted back to the active acid form by enzymes within the target cells. nih.govchemicalbook.com Studies on antitubercular agents have shown that esterification of substituted benzoates can improve activity, with both the substituent on the aromatic ring and the nature of the alcohol used for esterification influencing the final potency. chemicalbook.com

Furthermore, modifying the substituents on the aromatic ring can fine-tune the electronic properties and, consequently, the biological activity. Introducing electron-withdrawing groups to the benzoic acid ring has been shown to increase the antimycobacterial activity of the compounds, although this effect is not solely dependent on the acidity (pKa) of the molecule. nih.govchemicalbook.com

Steric and Electronic Effects on Receptor Binding and Efficacy

The substituents on the benzene (B151609) ring of this compound play a crucial role in its potential interactions with biological receptors. The large, non-polar tert-butyl group exerts a significant steric effect, which can influence how the molecule fits into the binding pocket of a receptor. Research on substituted benzoic acid derivatives has shown that bulky groups can be advantageous for binding affinity. For instance, the introduction of a tert-butyl group on the distal phenyl ring of certain inhibitors led to an 8-fold increase in binding affinity to the Mcl-1 protein, as this bulky group optimally occupies a hydrophobic pocket within the receptor. nih.gov The phenyl core of benzoic acid derivatives is critical for enhancing hydrophobic interactions with non-polar amino acid residues at a drug target's binding site. iomcworld.comresearchgate.net

Exploration of Pharmacological Activities

The structural characteristics of this compound make it and its derivatives interesting candidates for a range of pharmacological activities.

Benzoic acid and its derivatives are well-known for their antimicrobial properties. ijcrt.orgwikipedia.org Research has demonstrated that derivatives of structurally similar compounds to this compound exhibit notable antimicrobial activity. A study on hydrazide-hydrazones of 4-tert-butylbenzoic acid revealed that some of these derivatives possess significant bacteriostatic or bactericidal activity against Gram-positive bacteria, particularly Bacillus species, with some compounds showing higher activity than common antibiotics like cefuroxime (B34974) and ampicillin. nih.gov

The general antimicrobial mechanism of benzoic acid derivatives involves the disruption of the microbial cell's pH balance, leading to the acidification of the cytoplasm and inhibition of metabolic processes. ijcrt.org The effectiveness of these compounds is often pH-dependent. ijcrt.org Furthermore, other benzoic acid derivatives, such as those of salicylic (B10762653) acid, have also been shown to have both antibacterial and antifungal properties. researchgate.net These findings suggest that derivatives of this compound are promising candidates for the development of new antimicrobial and antifungal agents. The presence of secondary metabolites in plant-derived extracts containing benzoic acid derivatives, such as flavonoids and alkaloids, contributes to their broad-spectrum antimicrobial activity. nih.gov

| Derivative Class | Parent Compound | Observed Activity | Target Organisms | Reference |

|---|---|---|---|---|

| Hydrazide-hydrazones | 4-tert-butylbenzoic acid | High bacteriostatic or bactericidal activity | Gram-positive bacteria (especially Bacillus spp.) | nih.gov |

| Tributyltin (IV) derivatives | Salicylic acid | Antibacterial and antifungal activity | Staphylococcus aureus, Escherichia coli, Aspergillus niger, Candida albicans | researchgate.net |

| General Benzoic Acid Derivatives | Benzoic Acid | Antimicrobial, Antifungal | Bacteria, Fungi, Yeast | ijcrt.org |

In the field of medicinal chemistry, this compound is considered a valuable building block. Building blocks are chemical compounds with reactive functional groups that allow them to be linked together to create larger, more complex molecules with potential therapeutic properties. researchgate.net The carboxylic acid group of this compound is a key reactive handle, enabling the formation of amides, esters, and other derivatives. wikipedia.org

The substituted benzene ring provides a rigid scaffold that can be further functionalized, allowing for the systematic exploration of the chemical space around this core structure. The use of such building blocks is fundamental in drug discovery for generating libraries of compounds for high-throughput screening and for the rational design of new drug candidates. researchgate.net The benzoic acid scaffold itself is a component of many natural products and medically potent drugs. researchgate.netpreprints.org

Research into the specific biological targets of this compound is ongoing, but studies on structurally related compounds provide significant insights. Substituted benzoic acids have been shown to interact with a variety of biological targets. For example, a class of 2,5-substituted benzoic acid derivatives has been developed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are important targets in cancer therapy. nih.gov

In other research, novel benzoic acid derivatives have been designed and synthesized as inhibitors of acetylcholinesterase and human carbonic anhydrases, both of which are targets in the treatment of Alzheimer's disease. nih.gov Benzoic acid derivatives have also been found to modulate the activity of the proteostasis network, which is involved in protein degradation and is implicated in aging and neurodegenerative diseases. mdpi.com These examples highlight the potential for derivatives of this compound to interact with a range of enzymes and signaling pathways, making it a compound of interest for further investigation.

The presence of a tert-butyl group on a phenolic or benzoic acid structure is often associated with antioxidant activity. Para-tertiary butyl benzoic acid (PTBBA), a closely related compound, is noted for its antioxidant properties. vinatiorganics.com The antioxidant mechanism of phenolic compounds often involves the donation of a hydrogen atom from a hydroxyl group to scavenge free radicals. nih.gov The electron-donating nature of the tert-butyl and ethoxy groups in this compound could potentially enhance its antioxidant capacity. nih.govrsc.org

Studies on various benzoic acid derivatives have demonstrated their ability to act as antioxidants. rsc.orgnih.gov For instance, the modification of the natural product berberine with benzoic acid derivatives led to enhanced antioxidant activity. rsc.orgnih.gov The antioxidant potential of this compound and its derivatives is an area that warrants further research, as antioxidants play a crucial role in mitigating oxidative stress, which is implicated in numerous chronic diseases.

Toxicological Considerations in Research

As with any chemical compound intended for research, understanding the toxicological profile of this compound is essential. While specific toxicological data for this compound is not extensively documented in the public domain, studies on other benzoic acid derivatives provide a basis for consideration. The toxicity of substituted benzoic acids can vary depending on the nature and position of the substituents. nih.gov For example, the toxicity of some benzoic acids to aquatic organisms has been shown to be related to their partition coefficients and pKa values. nih.gov

It is important to note that commercial suppliers of this compound explicitly state that it is for research use only. Short-term oral toxicity studies on benzoic acid and its sodium salt have been conducted in animal models, with effects observed at high doses. researchgate.net Given the structural similarities to other compounds with known biological activities and potential toxicities, any research involving this compound should be conducted with appropriate safety precautions and would require thorough toxicological evaluation before any consideration for therapeutic applications.

Metabolite Toxicity in Biological Systems

The metabolic fate of this compound can lead to the formation of metabolites with potential toxicological implications. While the parent compound itself is studied for various applications, understanding the bioactivity of its metabolic byproducts is crucial for a comprehensive toxicological profile.

One of the key metabolites is 4-tert-butylbenzoic acid. Research has indicated that 4-tert-butylbenzoic acid is classified as a reproductive toxin. nih.gov This classification suggests that the compound has the potential to adversely affect the reproductive system, which could include detrimental effects on progeny and injury to both male and female reproductive functions. nih.gov The biotransformation of this compound into such a metabolite underscores the importance of evaluating the entire metabolic pathway in toxicological assessments.

The generation of this metabolite highlights a common principle in toxicology where the metabolic process can alter the chemical structure of a parent compound, sometimes resulting in a substance with increased toxicity. The introduction of a carboxylic acid group in place of the ethoxy group, for instance, can significantly change the molecule's polarity and its interaction with biological targets.

Below is a data table summarizing the key compound discussed:

| Compound Name | Formula | Molecular Weight ( g/mol ) | Key Toxicological Note |

| 4-tert-butylbenzoic acid | C11H14O2 | 178.23 | Reproductive Toxin nih.gov |

Implications of Steric Hindrance on Metabolic Processes

The molecular structure of this compound presents significant steric hindrance, which can profoundly influence its metabolic pathways. The bulky tert-butyl group and the adjacent ethoxy group can physically obstruct the access of metabolic enzymes to the aromatic ring and the carboxylic acid functional group.

This steric hindrance can dictate the regioselectivity of metabolic reactions. For instance, enzymatic hydroxylation of the aromatic ring, a common metabolic transformation, may be hindered at positions ortho to the bulky substituents. Consequently, metabolism may be directed towards less sterically crowded positions on the molecule or favor alternative metabolic routes such as O-dealkylation of the ethoxy group.

Furthermore, the rate of metabolism can be significantly affected. The steric bulk can impede the optimal binding of the substrate within the active site of metabolizing enzymes, such as those belonging to the cytochrome P450 superfamily. This can lead to a slower rate of metabolic clearance compared to structurally related compounds with less steric hindrance. The consequence of a slower metabolic rate can be a longer biological half-life of the parent compound, which may have implications for its pharmacological or toxicological effects.

The interplay between the substituents on the benzoic acid core creates a unique scenario where the steric and electronic properties of the molecule govern its metabolic fate, providing a valuable case study for research in drug metabolism and xenobiotic biochemistry.

Environmental Fate and Green Chemistry Principles

Environmental Degradation and Persistence Studies

The environmental fate of 4-tert-butyl-2-ethoxybenzoic acid is primarily understood through its role as a degradation product of the acaricide etoxazole (B1671765). fao.orgfao.org As such, its presence and persistence in the environment are intrinsically linked to the application and subsequent breakdown of the parent compound.

Studies on the degradation of this compound have been conducted in the context of etoxazole metabolism in various environmental simulations.

Aerobic Degradation: In aerobic soil metabolism studies of etoxazole, this compound (identified as degradate R-12 in some reports) has been observed as a minor metabolite. fao.org An investigation using sand loam soil under aerobic conditions at approximately 20°C tracked the formation and decline of various degradates over 269 days. In this study, this compound did not accumulate to high levels, reaching a maximum of 4.0% of the total applied radioactivity (TAR) of the parent compound. fao.org This suggests that under aerobic soil conditions, while the compound is formed, it is either produced in small quantities or is itself subject to further degradation.

Anaerobic Degradation: Specific data on the direct anaerobic degradation of this compound is limited. However, studies on the parent compound, etoxazole, indicate that it is moderately persistent in anaerobic media, with a half-life of several months. regulations.gov Regulatory assessments have noted that there is considerable uncertainty concerning the environmental fate of the various degradates of etoxazole, including this compound, under different conditions. regulations.gov The persistence of other benzoic acid derivatives in soil has been shown to be influenced by factors such as microbial activity and the organic matter content of the soil. cambridge.org

| Parameter | Observation | Source |

|---|---|---|

| Study Type | Aerobic Soil Metabolism of [14C]-Etoxazole | fao.org |

| Soil Type | Sand Loam | fao.org |

| Study Duration | 269 days | fao.org |

| Maximum Observed Concentration of this compound | ≤ 4.0% of Total Applied Radioactivity | fao.org |

Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov For a compound like this compound, these principles can be applied to develop more sustainable manufacturing routes.

Traditional synthesis of substituted benzoic acids often involves the oxidation of the corresponding alkylbenzenes using stoichiometric, heavy-metal-based oxidants like potassium permanganate or potassium dichromate. google.com These methods generate significant inorganic waste and can involve harsh reaction conditions.

Environmentally benign protocols for the synthesis of benzoic acid derivatives focus on alternative oxidants and solvent systems. Promising green methods that could be adapted for the synthesis of this compound include:

Aqueous Oxidation: Utilizing hydrogen peroxide, a green oxidant that produces only water as a byproduct, in the presence of a catalyst in an aqueous medium. mdpi.com

Solvent-Free Reactions: Performing the oxidation of the corresponding benzyl alcohol or aldehyde under solvent-free ("neat") conditions, which dramatically reduces solvent waste. researchgate.netwjpmr.com

Synthesis from Bio-based Feedstocks: Developing routes from renewable biomass sources, such as the conversion of biomass-derived coumalic acid to benzoic acid derivatives, which reduces reliance on petrochemicals. rsc.org

Catalysis is a cornerstone of green chemistry, enabling reactions with higher efficiency and lower waste. The selection of a catalyst is crucial for reducing the environmental impact of synthesizing this compound. Instead of hazardous stoichiometric reagents, green catalytic systems are preferred.

Examples of catalysts used in green oxidation protocols for producing benzoic acids include:

Selenium Catalysts: Used to activate hydrogen peroxide for the oxidation of aldehydes to carboxylic acids in water. mdpi.com

Iron Catalysts: Inexpensive and abundant metals like iron can be used to catalyze oxidations under solvent-free conditions, offering a more sustainable alternative to rarer or more toxic metals. researchgate.net

Palladium Catalysts: Supported palladium catalysts have been used for the hydroxycarbonylation of aryl halides with carbon monoxide (which can be generated electrochemically from CO2) to form benzoic acids under mild conditions. citedrive.com

Waste minimization is a primary goal of green chemistry, often quantified by metrics like the E-factor (mass of waste per mass of product) and atom economy. researchgate.net Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.org

Addition and rearrangement reactions have a 100% theoretical atom economy, as all reactant atoms are incorporated into the product. In contrast, substitution and elimination reactions inherently have lower atom economies because they generate byproducts. rsc.org

For the synthesis of this compound, a traditional route involving the oxidation of 4-tert-butyl-2-ethyltoluene with potassium permanganate would have a very low atom economy due to the large mass of manganese dioxide waste produced. A greener, catalytic route would have a significantly higher atom economy.

| Reaction Type | Hypothetical Reactants | Major Byproducts | Theoretical Atom Economy | Green Chemistry Principle |

|---|---|---|---|---|

| Traditional Stoichiometric Oxidation | 4-tert-butyl-2-ethyltoluene + KMnO₄ | MnO₂, KOH, H₂O | Low | Generates significant inorganic waste. google.com |

| Green Catalytic Oxidation | 4-tert-butyl-2-ethyltoluene + O₂ (from air) | H₂O | High | Maximizes atom incorporation, minimizes waste. rsc.orgjocpr.com |

By adopting green chemistry strategies such as using efficient catalysts, benign solvents, and designing reactions with high atom economy, the production of this compound can be shifted towards a more sustainable and environmentally responsible paradigm. reachemchemicals.comamazonaws.com

Advanced Research Directions and Future Perspectives

Development of Novel Analogues and Hybrid Molecules

A significant avenue for future research lies in the synthesis and evaluation of novel analogues and hybrid molecules derived from 4-tert-butyl-2-ethoxybenzoic acid. The core structure can be systematically modified to fine-tune its physicochemical and biological properties.

Key Research Thrusts:

Pharmacophore Elaboration: The benzoic acid moiety is a common scaffold in medicinal chemistry. preprints.org Future work could involve creating libraries of amides, esters, and more complex heterocyclic derivatives from the carboxylic acid group of this compound. These modifications can dramatically alter the molecule's interaction with biological targets. For instance, the synthesis of hybrid compounds by linking the this compound scaffold to other known bioactive molecules could lead to dual-action agents with improved efficacy or novel mechanisms of action. nih.gov

Substitution Pattern Modification: Altering the substitution pattern on the benzene (B151609) ring can lead to analogues with distinct properties. For example, the introduction of additional functional groups or the variation of the alkyl and alkoxy substituents could modulate the molecule's electronic and steric characteristics, influencing its reactivity and biological activity.

Bioisosteric Replacement: The carboxylic acid group could be replaced with other acidic functional groups, such as tetrazoles or hydroxamic acids, to improve metabolic stability or cell permeability, a common strategy in drug design.

Potential Applications of Novel Analogues:

| Analogue Type | Potential Application Area | Rationale |

| Amide & Ester Derivatives | Medicinal Chemistry | Enhanced cell permeability and target interaction. |

| Hybrid Molecules | Drug Discovery | Potential for dual-target drugs with synergistic effects. |

| Modified Substitution Patterns | Materials Science, Agrochemicals | Fine-tuning of physical properties and biological specificity. |

Integration with Nanotechnology and Material Science

The structural features of this compound and its derivatives make them interesting candidates for integration into nanomaterials and for applications in material science.

Future Research Directions:

Surface Functionalization: The carboxylic acid group can act as an anchor to functionalize the surface of nanoparticles, such as gold or iron oxide. This could lead to the development of targeted drug delivery systems, where the nanoparticle serves as a carrier and the benzoic acid derivative acts as a targeting ligand or a payload. Research on benzoic acid derivatives has shown their potential as atomic layer deposition (ALD) inhibitors, which is crucial for advanced electronics and nanotechnology applications. mdpi.com

Polymer and Resin Modification: The parent compound, 4-tert-butylbenzoic acid (PTBBA), is used to modify alkyd resins and as a nucleating agent for polypropylene. penpet.com Similarly, this compound could be explored as a monomer or additive in the synthesis of novel polymers with tailored thermal stability, solubility, and mechanical properties. Its incorporation could influence properties like hydrophobicity and chemical resistance.

Liquid Crystals: The rigid core and potential for hydrogen bonding in derivatives of this compound suggest they could be investigated as components of liquid crystalline materials.

Table of Potential Nanotechnology and Material Science Applications:

| Application Area | Role of this compound derivative | Potential Outcome |

| Nanomedicine | Surface ligand on nanoparticles | Targeted drug delivery, diagnostic imaging agents. |

| Advanced Coatings | Monomer or additive in polymer synthesis | Enhanced durability, weather resistance, and specific functionalities. |

| Electronics | Component in photoresists or dielectric materials | Development of new materials for microelectronics fabrication. |

High-Throughput Screening and Combinatorial Chemistry

The principles of high-throughput screening (HTS) and combinatorial chemistry offer a powerful approach to rapidly explore the chemical space around this compound and identify compounds with desired activities. nih.gov

Prospective Research Strategies:

Combinatorial Library Synthesis: Solid-phase synthesis techniques can be employed to generate large libraries of derivatives of this compound. nih.gov By using a "split-and-pool" strategy, a vast number of unique compounds can be created by reacting the core molecule with a diverse set of building blocks.

Screening for Biological Activity: These libraries can then be screened against a wide range of biological targets, such as enzymes, receptors, and whole cells, to identify "hits" with potential therapeutic applications. thermoscientific.com For example, screening for inhibitors of specific enzymes involved in diseases like cancer or neurodegenerative disorders could be a fruitful area of investigation. nih.govnih.gov

Development of Novel Catalysts: The structural motifs present in this compound and its analogues could be incorporated into ligands for metal catalysts. HTS could then be used to rapidly identify catalyst systems with high activity and selectivity for various chemical transformations.

In-depth Mechanistic Studies of Biological Interactions

For any identified bioactive derivatives of this compound, detailed mechanistic studies will be crucial to understand how they exert their effects at a molecular level.

Future Research Focus:

Target Identification and Validation: For "hits" identified through HTS, significant effort will be required to identify their specific molecular targets. Techniques such as affinity chromatography, proteomics, and genetic approaches can be employed for this purpose.

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how small structural changes in the molecule affect its biological activity will provide a deeper understanding of the key interactions with its target. nih.gov This knowledge is essential for optimizing the lead compounds into potent and selective drug candidates.

Computational Modeling: Molecular docking and molecular dynamics simulations can provide valuable insights into the binding modes of these compounds with their biological targets, helping to rationalize the observed SAR and guide the design of new, improved analogues. nih.gov

Application in Specialized Chemical Processes

The unique chemical properties of this compound and its derivatives suggest their potential utility in various specialized chemical processes.

Potential Future Applications:

Corrosion Inhibitors: Amine salts of the related 4-tert-butylbenzoic acid are used as corrosion inhibitors. penpet.com The ethoxy group in this compound could further modulate the electronic properties and surface adsorption characteristics, potentially leading to the development of more effective corrosion inhibitors for specific metal alloys or environments.

Performance Additives: The parent compound, PTBBA, and its salts are utilized as additives in lubricants and cutting oils. vinatiorganics.comvinatiorganics.com Derivatives of this compound could be synthesized and tested for their ability to enhance the performance of industrial fluids, for example, by improving lubricity, thermal stability, or antioxidant properties.

Organic Synthesis Intermediates: The compound itself can serve as a valuable starting material for the synthesis of more complex molecules. The presence of three distinct functional handles—the carboxylic acid, the ethoxy group, and the tert-butylated aromatic ring—allows for a variety of selective chemical transformations.

Q & A

Q. What are the recommended synthetic routes for 4-Tert-butyl-2-ethoxybenzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves Friedel-Crafts alkylation of 2-ethoxybenzoic acid with tert-butyl chloride under acidic catalysis (e.g., AlCl₃). Yield optimization requires precise control of stoichiometry (tert-butyl chloride:substrate ≈ 1.2:1) and reaction temperature (50–60°C). Post-synthesis, purification via recrystallization in ethanol/water (3:1 v/v) improves purity (>95%) . Alternative pathways, such as tert-butylation of pre-ethoxylated intermediates, may reduce steric hindrance but require anhydrous conditions to prevent hydrolysis .

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : The tert-butyl group appears as a singlet at δ 1.3–1.4 ppm (9H), while the ethoxy group shows a quartet at δ 1.4–1.5 ppm (CH₂CH₃) and a triplet at δ 4.0–4.1 ppm (OCH₂). The aromatic protons exhibit splitting patterns consistent with para-substitution (δ 6.8–7.5 ppm) .

- IR : A strong absorption band near 1680–1700 cm⁻¹ confirms the carboxylic acid group. Ether C-O stretching (1250 cm⁻¹) and tert-butyl C-H bending (1360 cm⁻¹) are key markers .

Advanced Research Questions

Q. What strategies resolve contradictions in solubility data for this compound across polar and non-polar solvents?

- Methodological Answer : Discrepancies arise from the compound’s amphiphilic nature. Systematic solubility studies in binary solvent systems (e.g., DMSO/hexane) reveal pH-dependent behavior: protonation of the carboxylic acid group enhances solubility in polar solvents (logP = 2.8 at pH 2 vs. logP = 1.2 at pH 7). Use Hansen Solubility Parameters (HSPs) to model interactions, prioritizing dispersion forces from the tert-butyl group and hydrogen bonding from the carboxylic acid .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) quantify electronic effects. The tert-butyl group’s electron-donating nature reduces electrophilicity at the carbonyl carbon (partial charge ≈ +0.32), slowing reaction with amines. In contrast, ethoxy groups ortho to the carboxylic acid increase steric hindrance, lowering activation energy for intramolecular rearrangements. Validate models with kinetic studies using stopped-flow spectroscopy .

Q. What orthogonal purification methods are effective for isolating this compound from by-products like tert-butylbenzoic acid isomers?

- Methodological Answer :

- HPLC : Use a C18 column with isocratic elution (acetonitrile:0.1% TFA in water = 65:35). Retention times differentiate isomers due to tert-butyl’s hydrophobicity .

- Ion-Exchange Chromatography : At pH 4.5, the carboxylic acid group remains protonated, allowing separation from deprotonated impurities .

Research Challenges and Solutions

- Challenge : Low reactivity in esterification due to steric hindrance.

Solution : Use bulky activating agents (e.g., DCC/DMAP) to enhance acylation efficiency . - Challenge : Thermal decomposition during sublimation.

Solution : Optimize vacuum sublimation at 120°C and 0.1 mbar to minimize degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.